molecular formula C17H15FN2O B5620436 3-(4'-fluoro-4-biphenylyl)-5-propyl-1,2,4-oxadiazole

3-(4'-fluoro-4-biphenylyl)-5-propyl-1,2,4-oxadiazole

Cat. No. B5620436
M. Wt: 282.31 g/mol
InChI Key: UZJLGSCFBMOGAY-UHFFFAOYSA-N
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Description

3-(4'-Fluoro-4-biphenylyl)-5-propyl-1,2,4-oxadiazole is a specialized chemical compound known for its unique molecular structure and properties. It belongs to the family of 1,2,4-oxadiazoles, which are heterocyclic compounds featuring an oxadiazole ring.

Synthesis Analysis

The synthesis of 3-(4'-fluoro-4-biphenylyl)-5-propyl-1,2,4-oxadiazole involves the preparation of 3,3'-bi(1,2,4-oxadiazole) derivatives, as reported by Kettner et al. (2014). They developed a method starting from new 3,3'-bi(1,2,4-oxadiazolyl)-5,5'-diacetic acid and characterized the compounds using NMR, IR, and Raman spectroscopy, along with X-ray diffraction studies (Kettner et al., 2014).

Molecular Structure Analysis

Dhonnar et al. (2021) conducted a DFT study on a similar 1,3,4-oxadiazole compound, analyzing the molecular structure using various computational methods. They provided insights into bond lengths, angles, and the reactivity of the compound based on HOMO-LUMO analysis (Dhonnar et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of 1,3,4-oxadiazole derivatives have been explored in various studies. For instance, Adimule et al. (2014) synthesized novel derivatives and characterized them through spectroscopic methods, highlighting their reactivity and potential applications (Adimule et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds, such as their mesogenic properties, were evaluated by Fouad et al. (2018) using differential scanning calorimetry and optical microscopy. This study provides an understanding of the physical characteristics of 1,3,4-oxadiazole compounds (Fouad et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of 1,3,4-oxadiazole derivatives, have been a subject of research in various studies. For example, Bhat et al. (2016) synthesized and characterized new derivatives, providing insights into their chemical behavior and potential bioactivities (Bhat et al., 2016).

properties

IUPAC Name

3-[4-(4-fluorophenyl)phenyl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-2-3-16-19-17(20-21-16)14-6-4-12(5-7-14)13-8-10-15(18)11-9-13/h4-11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJLGSCFBMOGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4'-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole

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